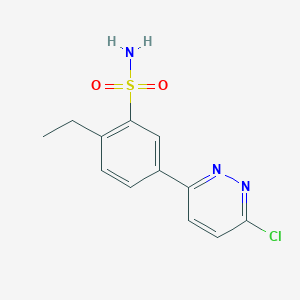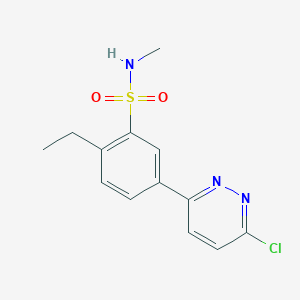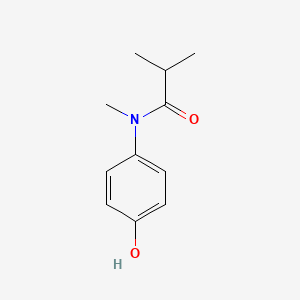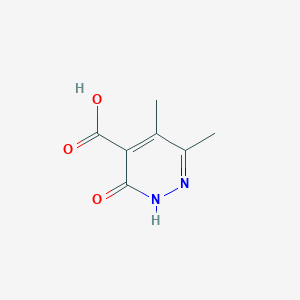![molecular formula C8H13NO4 B1414871 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid CAS No. 1042644-86-9](/img/structure/B1414871.png)
2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid
Übersicht
Beschreibung
“2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid” is a compound that contains a tetrahydropyran ring . Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens . The compound is a colorless volatile liquid . Derivatives of tetrahydropyran are more common . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . This reaction produces 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal . THP ethers derived from chiral alcohols form diastereomers .
Molecular Structure Analysis
The molecular structure of tetrahydropyran consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . In the gas phase, the THP exists in its lowest energy C s symmetry chair conformation .
Chemical Reactions Analysis
Tetrahydropyran and its derivatives participate in a variety of chemical reactions. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins tolerated various substitution patterns and a number of functional groups . Silver (I) triflate catalyzes intramolecular additions of hydroxyl or carboxyl groups to olefins in good to excellent yields for a range of substrates under relatively mild conditions .
Physical And Chemical Properties Analysis
Tetrahydropyran is a colorless volatile liquid with a chemical formula of C5H10O . It has a molar mass of 86.134 g·mol −1 . The density of tetrahydropyran is 0.880 g/cm 3 . It has a melting point of −45 °C and a boiling point of 88 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyran Derivatives
The compound is involved in the synthesis of various pyran derivatives, such as methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, indicating its role in creating complex molecules with potential applications in chemical industries and pharmaceuticals (Zhang Guo-fu, 2012).
Structural Analysis and Molecular Studies
It has been used in studies related to molecular structure and crystallography. For instance, the synthesis and crystal structure determination of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester emphasize the importance of this compound in structural chemistry and its potential applications in material sciences (Wei et al., 2006).
Synthesis of Natural Products
The compound is integral in the synthesis of natural products such as civet cat (+)-2-[(2S,6S)-(6-methyltetrahydro-2H-pyran-2-yl)] acetic acid and diospongin A, highlighting its significance in the field of natural product chemistry and potential medicinal applications (Ol’ga Karlubíková et al., 2011).
Chemical Reactivity and Practical Significance
Studies have shed light on the chemical reactivity and practical significance of 2-amino-4H-pyrans, a class of compounds related to 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid. These compounds exhibit various biological activities and are used in different domains such as pharmacology and organic synthesis (Y. Litvinov & A. M. Shestopalov, 2011).
Safety And Hazards
Zukünftige Richtungen
The future directions in the study and application of tetrahydropyran and its derivatives could involve the development of more efficient catalysts and reaction conditions for the synthesis of these compounds . Additionally, the use of these compounds in the synthesis of other complex organic molecules could be explored further .
Eigenschaften
IUPAC Name |
2-(oxane-4-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(11)5-9-8(12)6-1-3-13-4-2-6/h6H,1-5H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNLQHQUMYYRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B1414796.png)

![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)

![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1414802.png)
![3-[(3-Methylbutyl)amino]propanenitrile](/img/structure/B1414803.png)


![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)

![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)
